molecular formula C25H38O4 B14256614 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid CAS No. 253874-45-2

2-Hydroxy-5-(octadec-9-enoyl)benzoic acid

Cat. No.: B14256614
CAS No.: 253874-45-2
M. Wt: 402.6 g/mol
InChI Key: ZERLDCHYZDASDU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(octadec-9-enoyl)benzoic acid: is a complex organic compound with the molecular formula C25H38O4 It is characterized by the presence of a hydroxyl group at the second position and an octadec-9-enoyl group at the fifth position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid with octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(octadec-9-enoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the octadec-9-enoyl group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-keto-5-(octadec-9-enoyl)benzoic acid or 2-carboxy-5-(octadec-9-enoyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-5-(octadecanoyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-(octadec-9-enoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octadec-9-enoyl chain play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(octadec-9-en-1-yl)benzoic acid: Similar structure but with a different alkyl chain.

    2-Hydroxy-5-(octadecanoyl)benzoic acid: Saturated version of the compound.

    2-Hydroxy-5-(hexadec-9-enoyl)benzoic acid: Similar structure with a shorter alkyl chain.

Uniqueness

2-Hydroxy-5-(octadec-9-enoyl)benzoic acid is unique due to its specific structural features, including the presence of both a hydroxyl group and an unsaturated long-chain fatty acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

253874-45-2

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

2-hydroxy-5-octadec-9-enoylbenzoic acid

InChI

InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)21-18-19-24(27)22(20-21)25(28)29/h9-10,18-20,27H,2-8,11-17H2,1H3,(H,28,29)

InChI Key

ZERLDCHYZDASDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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